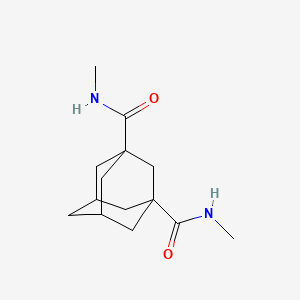
N,N'-dimethyl-1,3-adamantanedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-dimethyl-1,3-adamantanedicarboxamide (DMAC) is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAC is a member of the adamantane family of compounds, which are characterized by their rigid, cage-like structures. The compound is of interest to researchers due to its unique properties, including its ability to act as a molecular scaffold for the design of new drugs and its potential as a biomarker in diagnostic imaging.
Mechanism of Action
N,N'-dimethyl-1,3-adamantanedicarboxamide's mechanism of action is not fully understood, but it is believed to interact with a variety of biological targets. One proposed mechanism involves the inhibition of enzymes involved in DNA replication and repair. N,N'-dimethyl-1,3-adamantanedicarboxamide has also been shown to inhibit the activity of certain ion channels and receptors in the brain, which may contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects
N,N'-dimethyl-1,3-adamantanedicarboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, N,N'-dimethyl-1,3-adamantanedicarboxamide has been shown to have anti-inflammatory and analgesic effects, as well as the ability to improve cognitive function. N,N'-dimethyl-1,3-adamantanedicarboxamide has also been shown to have antioxidant and neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-dimethyl-1,3-adamantanedicarboxamide is its versatility as a molecular scaffold for the design of new compounds. N,N'-dimethyl-1,3-adamantanedicarboxamide derivatives can be easily synthesized and modified to target specific biological pathways. However, N,N'-dimethyl-1,3-adamantanedicarboxamide's rigid, cage-like structure may also limit its potential as a therapeutic agent. Additionally, N,N'-dimethyl-1,3-adamantanedicarboxamide's high melting point and low solubility in water may make it difficult to work with in certain laboratory settings.
Future Directions
There are many potential future directions for research on N,N'-dimethyl-1,3-adamantanedicarboxamide and its derivatives. One area of interest is the development of N,N'-dimethyl-1,3-adamantanedicarboxamide-based compounds for the treatment of cancer and viral infections. Another area of interest is the use of N,N'-dimethyl-1,3-adamantanedicarboxamide as a biomarker in diagnostic imaging. N,N'-dimethyl-1,3-adamantanedicarboxamide derivatives have also been studied as potential anti-inflammatory agents and inhibitors of neurodegeneration. Further research is needed to fully understand the potential of N,N'-dimethyl-1,3-adamantanedicarboxamide and its derivatives for scientific research and therapeutic applications.
Synthesis Methods
N,N'-dimethyl-1,3-adamantanedicarboxamide can be synthesized using a variety of methods, including the reaction of 1,3-diaminoadamantane with dimethyl oxalate in the presence of a catalyst. Other methods include the reaction of 1,3-dibromoadamantane with dimethylamine or the reaction of 1,3-diaminoadamantane with dimethyl carbonate. These methods have been optimized to produce high yields of N,N'-dimethyl-1,3-adamantanedicarboxamide with minimal impurities.
Scientific Research Applications
N,N'-dimethyl-1,3-adamantanedicarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N,N'-dimethyl-1,3-adamantanedicarboxamide as a molecular scaffold for the design of new drugs. N,N'-dimethyl-1,3-adamantanedicarboxamide's rigid, cage-like structure allows it to act as a template for the design of new compounds with specific biological activities. For example, N,N'-dimethyl-1,3-adamantanedicarboxamide derivatives have been developed as potential anti-cancer agents and inhibitors of viral replication.
properties
IUPAC Name |
1-N,3-N-dimethyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-11(17)13-4-9-3-10(5-13)7-14(6-9,8-13)12(18)16-2/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKPBQKKIQUHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-dimethyladamantane-1,3-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)
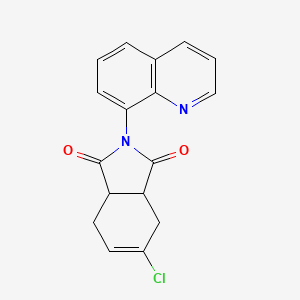
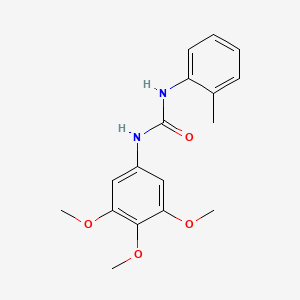
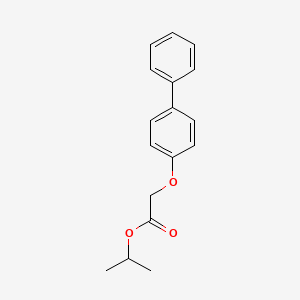
![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)
![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)
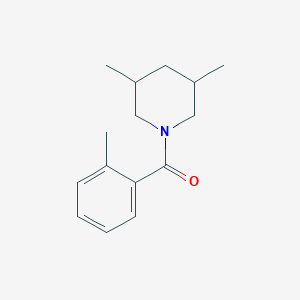
![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)
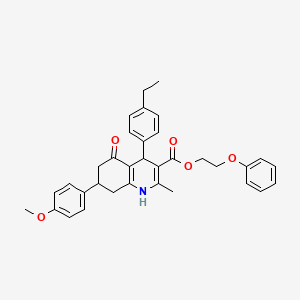
![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)